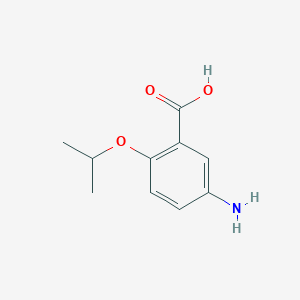

5-Amino-2-isopropoxybenzoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 5-Amino-2-isopropoxybenzoic acid consists of an aromatic benzene ring substituted with an amino group (NH2), an isopropoxy group (OC3H7), and a carboxylic acid group (COOH). The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of 5-Amino-2-isopropoxybenzoic acid would be influenced by its functional groups. The amino group can participate in reactions such as acylation or alkylation, while the carboxylic acid group can undergo reactions like esterification or amide formation .

Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to 5-Amino-2-isopropoxybenzoic acid, are generally colorless, crystalline solids. They have high melting points due to their ionic properties. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Applications De Recherche Scientifique

Biosynthesis Research

5-Amino-2-isopropoxybenzoic acid has been studied in the context of biosynthesis, particularly in relation to the production of antibiotics. For example, research has shown its involvement in the biosynthesis of ansamycins, a class of antibiotics, and its role as a precursor in this process (Ghisalba & Nüesch, 1981).

Biochemical Applications

In biochemical research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used in studies involving peptide synthesis and molecular interactions. For instance, unnatural amino acids containing this compound have been created to mimic β-strand structures in peptides (Nowick et al., 2000).

Glycan Analysis

This compound has also been used in glycan analysis, particularly in labeling N-glycans for mass spectrometry. It enhances the sensitivity of glycan identification, making it useful in glycomics and the analysis of glycoproteins (Hronowski et al., 2020).

Enzyme Synthesis Research

In enzymatic research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used to study enzyme-mediated synthesis processes. For example, it has been utilized in the synthesis of hydroxypipecolic acid, exploring enzyme-aided resolution of amino acid derivatives (Krishnamurthy et al., 2015).

Photodynamic Therapy

In the medical field, similar compounds have been investigated for their role in photodynamic therapy and drug transport. Studies have explored how related compounds interact with specific transporters in the human body, which can have implications for targeted drug delivery (Anderson et al., 2010).

Propriétés

IUPAC Name |

5-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPQEYNZJWXJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581370 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-isopropoxybenzoic acid | |

CAS RN |

920739-83-9 | |

| Record name | 5-Amino-2-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)